Cas no 18019-52-8 (2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)-)
18019-52-8 structure
Product Name:2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)-
Numero CAS:18019-52-8
MF:C16H12N2O2
MW:264.278683662415
CID:122709
PubChem ID:10978329
Update Time:2025-04-18
2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)-
- 2-anilino-3-hydroxy-4-phenyliminocyclobut-2-en-1-one
- 3-HYDROXY-2-(PHENYLAMINO)-4-(PHENYLIMINO)-2-CYCLOBUTEN-1-ONE
- SCHEMBL11534664
- AKOS024255040
- SCHEMBL24137172
- FT-0615797
- 2-anilino-3-hydroxy-4-(phenylimino)-2-cyclobuten-1-one
- 18019-52-8
- BYSFTBLOYNHPIQ-UHFFFAOYSA-N
- DTXSID70450573
- (4Z)-2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one
-
- Inchi: 1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)16(20)14(15)18-12-9-5-2-6-10-12/h1-10,17,19H/b18-14-
- Chiave InChI: BYSFTBLOYNHPIQ-JXAWBTAJSA-N
- Sorrisi: OC1/C(/C(C=1NC1C=CC=CC=1)=O)=N/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 264.08996
- Massa monoisotopica: 264.089877630g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 441
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 61.7Ų
Proprietà sperimentali
- Indice di rifrazione: 1.654
- PSA: 61.69
2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)- Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
18019-52-8 (2-Cyclobuten-1-one,3-hydroxy-2-(phenylamino)-4-(phenylimino)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso